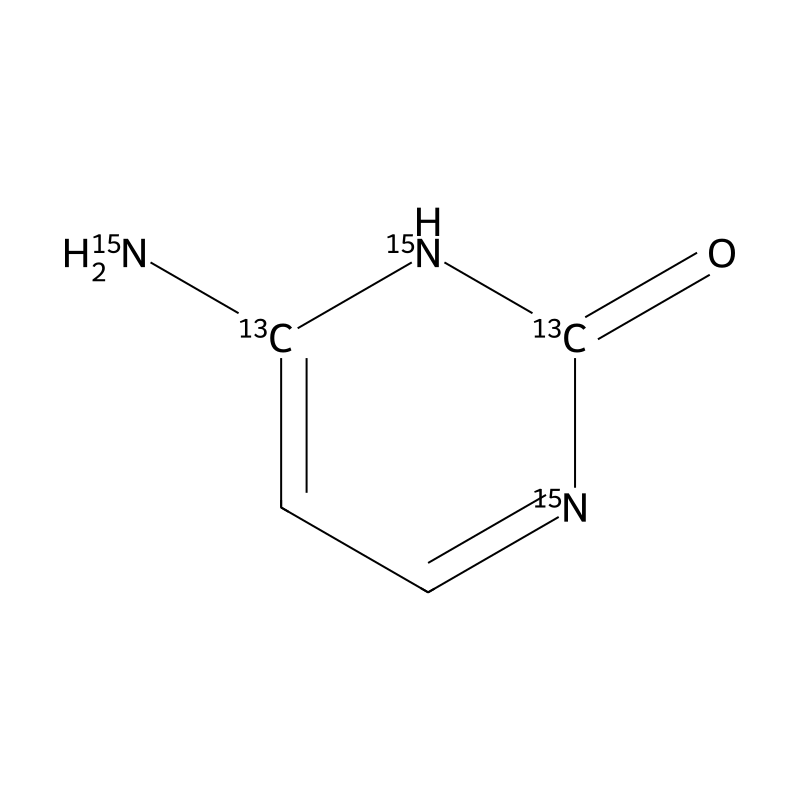

6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one is a nitrogen-containing heterocyclic compound characterized by its unique isotopic labeling. The compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The incorporation of isotopes such as and allows for enhanced tracking and analysis in biological and chemical studies. Its molecular formula includes both carbon and nitrogen isotopes, making it an interesting subject for research in various fields including medicinal chemistry and biochemistry.

Cytosine-2,4-13C2,15N3 is a specifically isotopically labeled form of cytosine, a pyrimidine base found in DNA and RNA. The key feature of this molecule is the presence of two stable isotopes of carbon (¹³C) at positions 2 and 4, and three stable isotopes of nitrogen (¹⁵N) within the molecule [, ]. These heavy isotopes do not change the chemical properties of cytosine significantly but allow scientists to track its fate and metabolism within a biological system.

Isotope Tracer Studies in Nucleic Acid Metabolism

One of the primary applications of Cytosine-2,4-13C2,15N3 lies in isotope tracing studies. By incorporating this isotopically labeled cytosine into cells or organisms, researchers can monitor its incorporation into newly synthesized DNA or RNA molecules []. The specific enrichment patterns of ¹³C and ¹⁵N isotopes can then be detected using techniques like mass spectrometry, revealing details about the cells' metabolic pathways for nucleic acid synthesis.

For instance, studies investigating the response of cells to different stimuli or environmental conditions can utilize Cytosine-2,4-13C2,15N3 to track changes in DNA or RNA synthesis rates. This information can provide valuable insights into cellular processes like proliferation, differentiation, and response to stress [].

Investigating Cellular Dynamics and Metabolic Fate

Cytosine-2,4-13C2,15N3 can also be used to investigate the cellular dynamics and metabolic fate of cytosine itself. By monitoring the breakdown products of the labeled cytosine within a cell, researchers can gain information about its degradation pathways and potential interactions with other cellular components []. This knowledge can be crucial for understanding the regulation of cellular metabolism and identifying potential therapeutic targets.

The chemical reactivity of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one can be explored through several types of reactions:

- Substitution Reactions: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or enamines.

- Reduction Reactions: The azanyl group may be reduced to form amines under suitable conditions using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may exhibit different biological activities.

Compounds similar to 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one have been investigated for various biological activities:

- Antimicrobial Activity: Some pyrimidine derivatives exhibit antimicrobial properties against a range of bacteria and fungi.

- Anticancer Properties: Certain analogs have shown potential in inhibiting cancer cell proliferation by interfering with DNA synthesis or cellular signaling pathways.

- Anti-inflammatory Effects: Compounds in this class may also modulate inflammatory responses, making them candidates for treating inflammatory diseases.

The specific biological activity of this compound would require further empirical studies to establish its efficacy and mechanism of action.

The synthesis of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one can be achieved through several methodologies:

- Cyclization Reactions: Starting from appropriate precursors such as 2-amino-4,6-dichloropyrimidine, cyclization can be induced under acidic or basic conditions to form the pyrimidine ring.

- Isotopic Labeling: Incorporation of isotopes and can be achieved during the synthesis by using labeled reagents or through specific reaction conditions that favor the incorporation of these isotopes.

- Functional Group Modifications: Post-synthesis modifications can introduce additional functional groups necessary for desired biological activity.

The applications of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one are diverse:

- Research Tool: Due to its isotopic labeling, it serves as a valuable tool in metabolic studies and tracer experiments.

- Drug Development: It may act as a lead compound in developing new pharmaceuticals targeting specific diseases.

- Biochemical Studies: The compound can be used in studies involving enzyme kinetics and metabolic pathways due to its ability to trace nitrogen and carbon metabolism.

Interaction studies involving 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one can provide insights into its binding affinities with biological targets:

- Protein Binding Assays: Investigating how this compound interacts with enzymes or receptors can help elucidate its mechanism of action.

- Metabolic Pathway Analysis: Using isotopically labeled compounds allows researchers to track the fate of the compound within biological systems.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

Several compounds share structural features with 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluorouracil | Pyrimidine derivative with fluorine | Anticancer | Inhibits thymidylate synthase |

| Cytarabine | Nucleoside analog | Anticancer | Incorporates into DNA |

| Thymidine | Natural nucleoside | Essential for DNA synthesis | Precursor for DNA nucleotides |

Each of these compounds has distinct properties and applications but shares a common pyrimidine base structure. The unique isotopic labeling in 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one sets it apart from others by allowing detailed tracking in biological systems.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant